
methyl 3-iodo-1H-indole-7-carboxylate
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Overview
Description
Methyl 3-iodo-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is of particular interest due to its unique chemical structure, which includes an iodine atom at the 3-position and a carboxylate group at the 7-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-indole-7-carboxylate typically involves the iodination of a suitable indole precursor. One common method is the electrophilic iodination of methyl 1H-indole-7-carboxylate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Iodination: Iodine, hydrogen peroxide, or sodium hypochlorite under acidic conditions.
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Coupling Reactions: Palladium catalysts, boronic acids, or alkynes under inert atmosphere.
Major Products Formed
Substitution Products: Various 3-substituted indole derivatives depending on the nucleophile used.
Oxidation Products: 3-iodoindole-7-carboxylic acid and other oxidized derivatives.
Coupling Products: Complex indole derivatives with extended conjugation or additional functional groups.
Scientific Research Applications
Methyl 3-iodo-1H-indole-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-indole-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and carboxylate group can influence the compound’s binding affinity and specificity for these targets . The exact pathways involved would vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 3-iodo-1H-indole-7-carboxylate can be compared with other indole derivatives, such as:
Methyl 1H-indole-7-carboxylate: Lacks the iodine atom at the 3-position, which can significantly alter its chemical reactivity and biological activity.
3-Bromo-1H-indole-7-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and interactions with biological targets.
3-Chloro-1H-indole-7-carboxylate: Another halogenated derivative with different chemical and biological properties due to the presence of chlorine.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its biological activity compared to other halogenated derivatives .
Biological Activity
Methyl 3-iodo-1H-indole-7-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the 3-position of the indole ring, which enhances its reactivity and biological interactions compared to other derivatives lacking this halogen. The molecular formula is C10H8INO2, with a molecular weight of approximately 301.08 g/mol.
This compound primarily interacts with various biological targets through the following mechanisms:
- Target Interaction : The compound binds to specific receptors or enzymes, influencing biochemical pathways that lead to its biological effects.
- Biochemical Pathways : It has been shown to affect pathways involved in apoptosis, cell cycle regulation, and immune responses, making it a candidate for therapeutic applications in cancer and infectious diseases .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (lung cancer) | 5.0 | Significant growth inhibition |
MCF-7 (breast cancer) | 4.5 | Induction of apoptosis |
HeLa (cervical cancer) | 6.0 | Cell cycle arrest |
The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell migration .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 3.90 µg/mL.
- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC as low as 1 µg/mL.
These results suggest potential utility in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:
Compound | Iodine Position | Biological Activity |
---|---|---|
Methyl 1H-indole-7-carboxylate | None | Lower reactivity and activity |
Methyl 3-bromo-1H-indole-7-carboxylate | Bromine at C3 | Reduced potency compared to iodine variant |
Methyl 5-iodo-1H-indole-7-carboxylate | Iodine at C5 | Different activity profile |
The presence of iodine at the 3-position in this compound significantly enhances its reactivity and biological efficacy compared to other derivatives.
Case Studies and Research Findings
Several studies have highlighted the compound's potential in various therapeutic contexts:
- Cancer Treatment : A study evaluated the cytotoxic effects on A549 cells, revealing a dose-dependent response that supports further investigation into its mechanism of action against lung cancer .
- Antibacterial Properties : Another research effort demonstrated effective inhibition against MRSA, indicating that this compound could be a candidate for developing new antibiotics targeting resistant bacteria .
Properties
IUPAC Name |
methyl 3-iodo-1H-indole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKCXKOTFXOTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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